molecular formula C8H14N2O4 B1308611 H-Ser-Pro-OH CAS No. 23827-93-2

H-Ser-Pro-OH

Cat. No.: B1308611
CAS No.: 23827-93-2
M. Wt: 202.21 g/mol
InChI Key: WBAXJMCUFIXCNI-WDSKDSINSA-N
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Description

Serine-Proline (Ser-Pro) is a dipeptide motif with unique structural and functional roles in proteins. Its conformational preferences are influenced by the interplay between serine’s hydroxyl group and proline’s cyclic side chain. In protein structures, Ser-Pro sequences are frequently associated with cis-proline conformations, stabilized by non-covalent C–H/O interactions between the Pro Cα–H and Ser Oγ . Bioinformatics analyses reveal that ~45% of Ser-cis-Pro structures exhibit these interactions, which are critical for stabilizing type VI β-turns and helical caps . Additionally, Ser-Pro motifs are enriched in phosphorylation sites (e.g., pSer-Pro in kinase substrates) and play roles in protein-protein interactions, such as binding to WW domains of peptidyl-prolyl isomerases like Pin1 .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXJMCUFIXCNI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402478
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23827-93-2
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ser-Pro can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the synthesis of peptides . In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of amino groups, activation of carboxyl groups, and coupling reactions to form peptide bonds.

Industrial Production Methods

Industrial production of Ser-Pro typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and can be optimized for the production of various peptides, including Ser-Pro .

Chemical Reactions Analysis

Types of Reactions

Ser-Pro undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ser-Pro include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ser-Pro can lead to the formation of oxidized peptides, while reduction can yield reduced peptides with altered functional groups .

Scientific Research Applications

Chemistry

  • Peptide Synthesis : Ser-Pro serves as a model compound for studying peptide bond formation and stability. It is utilized in synthesizing more complex peptides, allowing researchers to explore functional properties further.

Biology

  • Cellular Processes : This compound is involved in enzyme-substrate interactions and affects protein folding and stability. It has been investigated for its role in cellular signaling pathways, particularly those involving phosphorylation.

Medicine

  • Therapeutic Potential : Ser-Pro has been explored for its anti-inflammatory and analgesic properties. It shows promise in treating conditions such as cadmium-induced kidney injury and may have applications in drug delivery systems.

Industry

  • Biochemical Assays : In industrial applications, Ser-Pro is used in the development of peptide-based materials and products, contributing to the production of bioactive peptides.

Case Study 1: Angiotensin I-Converting Enzyme (ACE) Inhibition

A peptide derived from maitake mushrooms containing the sequence Tyr-Pro-Ser exhibited notable ACE inhibitory activity. This suggests potential use as an antihypertensive agent, highlighting Ser-Pro's role in cardiovascular health.

Case Study 2: Celiac Disease Research

Research on A-gliadin peptides implicated in celiac disease revealed that peptides containing the Ser-Pro sequence demonstrated cytotoxic effects on CaCo-2 cells (a model for intestinal epithelial cells). This finding suggests a role for Ser-Pro in gastrointestinal health and disease management.

Case Study 3: Cancer Therapeutics

A study involving synthetic peptides similar to Ser-Pro demonstrated significant apoptosis induction in cervical cancer cells. The mechanism involved mitochondrial membrane disruption, indicating potential as an anticancer agent.

Case Study 4: Inflammation Reduction

In models of chronic inflammation, related peptides were shown to significantly reduce levels of pro-inflammatory cytokines. This suggests that Ser-Pro could be beneficial in managing inflammatory diseases.

Pharmacokinetics of Ser-Pro

The pharmacokinetics of Ser-Pro involves several stages:

  • Absorption : Efficiently absorbed in biological systems.
  • Distribution : Widely distributed across tissues due to its peptide nature.
  • Metabolism : Subject to enzymatic degradation by proteases.
  • Excretion : Primarily eliminated via renal pathways.

Biological Activities

Ser-Pro exhibits a range of biological activities:

  • Antioxidant Properties : Demonstrated antioxidant activities can help mitigate oxidative stress.
  • Anti-inflammatory Effects : Modulates immune responses through interactions with cytokines.
  • Antimicrobial Activity : Potential antimicrobial effects against various pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ser-Pro’s structural and functional properties are distinct from other X-Pro dipeptides (X = Ala, Gly, His, Thr). Below is a systematic comparison:

Functional Roles

Context Ser-Pro Role Comparable Dipeptides
Phosphorylation Preferred substrate for proline-directed kinases (e.g., ERK2) Thr-Pro (similar kinase targeting)
Antimicrobial peptides Critical for Propeptin’s activity (lost in S23A/P24A mutant) Ala-Pro (no activity)
Plant glycoproteins Dipeptide motif for O-glycosylation Ala-Pro, Thr-Pro (similar glycosylation roles)
  • Key Findings :
    • Removing Ser-Pro from Propeptin-2 abolishes antimicrobial activity, whereas Ala-Pro substitutions retain structural stability but lose function .
    • In AGPs, Ser-Pro and Ala-Pro motifs are both glycosylated, but Ser-Pro’s hydroxyl group may enhance solubility .

Thermodynamic and Kinetic Properties

Property Ser-Pro Ala-Pro
cis-Pro stability ΔG = -1.2 kcal/mol (DFT) ΔG = +0.8 kcal/mol
β-turn formation 14% of sequences 5% of sequences
Helix termination 53% in α-/310-helix caps Rare
  • Key Findings :
    • Ser-Pro’s cis-proline conformation is energetically favored, while Ala-Pro favors trans-proline .
    • MD simulations show Ser-Pro disrupts helices, promoting helix-break-helix motifs, unlike Ala-Pro .

Data Tables

Table 1. Structural Analysis of X-Pro Motifs in the PDB

Dipeptide % cis-Pro % β-turns % Helical Caps
Ser-Pro 45% 49% 53%
Ala-Pro 5% 34% 12%

Biological Activity

Ser-Pro, a dipeptide composed of serine (Ser) and proline (Pro), has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the biological activity of Ser-Pro, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Ser-Pro is characterized by its unique amino acid composition, which influences its biological functions. The structure is critical for its interactions with biological systems, particularly in modulating cellular responses. The dipeptide can adopt various conformations that impact its biological activity.

1. Antioxidant Activity

Recent studies have indicated that Ser-Pro exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

  • Mechanism of Action : Ser-Pro may enhance the activity of endogenous antioxidant enzymes or directly scavenge reactive oxygen species (ROS) .
  • Research Findings : In vitro assays have shown that Ser-Pro can reduce oxidative damage in cell cultures exposed to oxidative stressors .

2. Enzyme Inhibition

Ser-Pro has been studied for its potential as an enzyme inhibitor, particularly in the context of hypertension.

  • ACE Inhibition : Angiotensin-converting enzyme (ACE) inhibitors are vital for managing blood pressure. Ser-Pro has been shown to inhibit ACE activity effectively, which can lead to antihypertensive effects .
  • IC50 Values : The inhibitory concentration (IC50) values for Ser-Pro in ACE inhibition assays have been reported as low, indicating high potency .

Case Study 1: Cancer Therapeutics

In a study exploring drug delivery systems for cancer therapy, Ser-Pro was incorporated into peptide-drug conjugates to enhance the intracellular uptake of methotrexate (MTX). The findings suggested that:

  • Enhanced Uptake : The conjugates demonstrated improved cellular penetration compared to MTX alone.
  • Cytotoxicity : At higher concentrations, Ser-Pro conjugates exhibited greater cytotoxic effects on drug-resistant cancer cell lines .

Case Study 2: Multiple Sclerosis

The presence of the Ser-Pro-Cys tripeptide was identified in the blood serum of multiple sclerosis patients. Although its precise biological role remains unclear, this finding suggests a potential link between Ser-Pro and neurological health:

  • Biomarker Potential : The detection of this peptide could serve as a biomarker for monitoring disease progression in multiple sclerosis .

Data Table: Biological Activities of Ser-Pro

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cell cultures
ACE InhibitionEffective inhibitor with low IC50 values
Drug DeliveryEnhances uptake of methotrexate
Neurological HealthDetected in serum of multiple sclerosis patients

Research Findings and Implications

The biological activities of Ser-Pro indicate its potential applications in therapeutic contexts. Its antioxidant properties may contribute to protective strategies against oxidative stress-related diseases. Furthermore, its role as an ACE inhibitor opens avenues for hypertension management.

The incorporation of Ser-Pro into drug delivery systems signifies a promising approach to overcoming challenges associated with drug resistance in cancer therapy.

Q & A

Q. How to formulate a testable hypothesis about Ser-Pro’s role in protein misfolding diseases?

  • Methodological Answer : Apply the P-E/I-C-O framework:
  • Population (P) : Amyloid-β peptides containing Ser-Pro.
  • Exposure (E) : Cis-Pro conformation induced by oxidative stress.
  • Comparison (C) : Ser-Pro vs. Ala-Pro mutants.
  • Outcome (O) : Aggregation kinetics measured by Thioflavin T assays.
    Validate using transgenic models (e.g., C. elegans) and correlate findings with clinical data on mutation prevalence .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.